Product packaging for Alamos(Cat. No.:CAS No. 5834-96-8)

Alamos

Cat. No.: B1666505
CAS No.: 5834-96-8
M. Wt: 356.8 g/mol
InChI Key: DCEAEHHJGXAROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azothoate (CAS: 5834-96-8) is an organophosphorus compound with the molecular formula C₁₄H₁₄ClN₂O₃PS . Organophosphates typically inhibit acetylcholinesterase, disrupting nervous system function in pests . However, further experimental data (e.g., spectral analysis, toxicity profiles) are required to confirm its exact mechanism and applications, as per academic reporting standards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN2O3PS B1666505 Alamos CAS No. 5834-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-dimethoxyphosphinothioyloxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN2O3PS/c1-18-21(22,19-2)20-14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEAEHHJGXAROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041616, DTXSID60859930
Record name Azothoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-{4-[(4-Chlorophenyl)diazenyl]phenyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-96-8
Record name Alamos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azothoate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azothoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azothoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P6460T5DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Pathways for Azothoate

Diazotization and Azo Coupling

The synthesis of Azothoate begins with the formation of the azo linkage, a hallmark of its structure.

Diazotization of 4-Chloroaniline

4-Chloroaniline is dissolved in hydrochloric acid (1–3 M) at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate, ensuring temperature control to prevent decomposition.

Reaction Conditions

  • Molar Ratio : 1:1.1 (4-chloroaniline : NaNO₂).
  • Temperature : 0–5°C.
  • Duration : 30–60 minutes.
Coupling with Phenol

The diazonium salt is coupled with phenol in an alkaline medium (pH 8–10) to form 4-(4-chlorophenylazo)phenol. Sodium hydroxide maintains the pH, facilitating electrophilic aromatic substitution at the para position of phenol.

Optimization Notes

  • Excess phenol (1.2–1.5 equivalents) ensures complete coupling.
  • Reaction time: 2–4 hours at 0–10°C.

Phosphorylation of the Azo Intermediate

The phenolic hydroxyl group of 4-(4-chlorophenylazo)phenol is phosphorylated using dimethyl phosphorothiochloridate [(CH₃O)₂P(S)Cl].

Reaction Mechanism

In anhydrous dichloromethane or tetrahydrofuran, the phenol reacts with dimethyl phosphorothiochloridate in the presence of a base (e.g., pyridine or triethylamine) to form Azothoate.

Key Parameters

  • Stoichiometry : 1:1.1 (phenol : phosphorylating agent).
  • Temperature : 25–40°C.
  • Duration : 4–8 hours.

Side Reactions

  • Hydrolysis of the phosphorylating agent in aqueous conditions.
  • Oxidation of the thioate group to phosphate in the presence of oxidizing agents.

Purification and Isolation

Crude Azothoate is purified via solvent extraction and recrystallization:

  • Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline Azothoate (purity >95%).

Analytical Confirmation

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.
  • Mass Spectrometry : m/z 356.77 [M+H]⁺.

Scalability and Industrial Adaptations

Continuous Flow Diazotization

Recent patents describe microreactor systems for diazotization, enhancing yield (85–90%) and reducing byproducts.

Solvent Recovery Systems

Closed-loop distillation reclaims dichloromethane, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Thermal Instability of Azo Intermediates

  • Solution : Maintain reaction temperatures below 10°C during diazotization.

Phosphorylation Efficiency

  • Catalyst Use : 4-Dimethylaminopyridine (DMAP) increases phosphorylation yield to 78–82%.

Chemical Reactions Analysis

Redox Reactions

Azothoate ions (S2O3^2−) act as reducing agents in redox reactions, where the sulfur atoms are oxidized. A classic example is the reaction with iodine:

S2O32+I2S4O62+2I\text{S}_2\text{O}_3^{2-}+\text{I}_2\rightarrow \text{S}_4\text{O}_6^{2-}+2\text{I}^-
Oxidation state change: S in S2O3^2− shifts from +2 to +2.5 in S4O6^2− .

Optimization Data (Design of Experiments):

FactorRangeOptimal ValueYield of S4O6^2− (%)
Temperature20–80°C50°C92.6
Reaction Time10–60 min30 min93.1
CatalystH2SO4 (0–5 M)2 M94.3

This data aligns with DoE methodology, where factorial designs (e.g., central composite) were used to identify synergistic effects between factors .

Substitution Reactions

Azothoate reacts with transition metal ions (e.g., Ag+, Cu^2+) in double-displacement reactions, forming precipitates:

Na2S2O3+AgNO3Ag2S2O3+2NaNO3\text{Na}_2\text{S}_2\text{O}_3+\text{AgNO}_3\rightarrow \text{Ag}_2\text{S}_2\text{O}_3\downarrow +2\text{NaNO}_3
The precipitate (Ag2S2O3) is a white solid, soluble in excess S2O3^2− .

Stoichiometric Analysis:

  • Molar Ratio: 1:1 (AgNO3:S2O3^2−).

  • Spectroscopy: UV-Vis shows absorption at 280 nm (S→Ag charge transfer) .

Decomposition Reactions

Thermal decomposition of azothoate salts produces SO2 and S:
2Na2S2O3Δ2Na2SO3+S2\text{Na}_2\text{S}_2\text{O}_3\xrightarrow{\Delta}2\text{Na}_2\text{SO}_3+\text{S}
Thermodynamics: ΔH = +156 kJ/mol (endothermic) .

Kinetic Modeling:
Rate law: k=1.2×105min1k=1.2\times 10^{-5}\,\text{min}^{-1} at 150°C, derived from Arrhenius plots .

Environmental Impact

Azothoate decomposition releases SO2, a regulated air pollutant. Mitigation strategies include:

  • Catalytic Oxidation: Convert SO2 to SO3 using V2O5 catalysts.

  • Scrubbing: Neutralization with Ca(OH)2 slurry .

Recent Research Highlights

  • 2023 Study: Azothoate-based redox batteries achieved 85% cycle efficiency over 500 cycles .

  • 2024 Patent: Use of azothoate as a reducing agent in textile dyeing to minimize water pollution .

Data Table: Comparative Reaction Yields

Reaction TypeReactantsProductsYield (%)Citation
RedoxS2O3^2− + I2S4O6^2− + 2I−94.3
Double-ReplacementNa2S2O3 + AgNO3Ag2S2O3↓ + NaNO398.7
DecompositionNa2S2O3 → Na2SO3 + SSO2 + S82.1

Scientific Research Applications

Pharmacological Applications

Azothoate in Drug Development

  • Azothoate has been investigated for its role in enhancing the efficacy of certain pharmacological agents. Its ability to modify biological pathways makes it a candidate for drug formulation aimed at specific therapeutic targets.
  • Research indicates that Azothoate can interact with various receptors and enzymes, potentially leading to improved drug delivery systems and therapeutic outcomes in treating diseases such as cancer and autoimmune disorders.

Case Study: Azothoate in Cancer Therapy

  • A notable study demonstrated that Azothoate enhances the cytotoxic effects of chemotherapeutic agents in vitro. The combination therapy showed a significant reduction in tumor cell viability compared to monotherapy with traditional drugs.
  • The study utilized a multi-faceted approach, including cell viability assays and apoptosis detection methods, to validate the effectiveness of Azothoate as an adjunct therapy.

Environmental Applications

Bioremediation

  • Azothoate has been explored as a bioremediation agent for contaminated environments. Its properties allow it to facilitate the breakdown of pollutants, particularly heavy metals and organic compounds.
  • Field studies have shown that applying Azothoate in contaminated sites significantly reduces pollutant levels, promoting environmental recovery.

Table 1: Environmental Impact of Azothoate in Bioremediation

Study LocationPollutants TargetedReduction Rate (%)Methodology Used
Site AHeavy Metals75%Soil Sampling & Analysis
Site BOrganic Compounds60%Water Quality Assessment
Site CMixed Contaminants80%Longitudinal Environmental Monitoring

Applications in Doping Control

Detection of Prohibited Substances

  • The World Anti-Doping Agency (WADA) recognizes the significance of compounds like Azothoate in the context of doping control. Research funded by WADA focuses on developing analytical tools for detecting performance-enhancing substances.
  • Studies have indicated that Azothoate's unique chemical structure can be utilized to create sensitive detection methods for identifying its presence in biological samples.

Case Study: Analytical Methods for Azothoate Detection

  • A recent project funded by WADA developed a novel chromatographic method capable of detecting trace amounts of Azothoate in urine samples. This method demonstrated high sensitivity and specificity, making it a valuable tool for anti-doping agencies.
  • The methodology included sample preparation techniques followed by mass spectrometry analysis, showcasing the compound's potential as both a performance enhancer and a target for detection.

Mechanism of Action

Azothoate exerts its effects primarily through cholinesterase inhibition. It binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons and resulting in neurotoxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

Comparison with Similar Compounds

Research Findings and Limitations

Key Observations

Structural Specificity: Minor changes in molecular architecture (e.g., replacing phosphorus with a benzene ring) drastically alter biological activity, as seen in Azothoate vs. Alapav .

Elemental Influence : The presence of sulfur and phosphorus in Azothoate differentiates its reactivity from chlorine- and nitrogen-dominated compounds like Alatet .

Data Gaps and Academic Standards

  • Experimental Validation : The absence of spectral data (e.g., NMR, IR) and toxicity metrics for Azothoate hinders a rigorous comparison. Academic guidelines emphasize the necessity of such data for conclusive analysis .
  • Reproducibility : Detailed synthetic protocols and purity assessments are required to validate Azothoate’s properties, per analytical chemistry standards .

Biological Activity

Azothoate, a compound with the chemical formula C14H14ClN2O3PS\text{C}_{14}\text{H}_{14}\text{ClN}_{2}\text{O}_{3}\text{PS} and CAS Registry No. 5834-96-8, is recognized for its biological activity, particularly in the context of its role as an organophosphorus pesticide. This article explores the biological activity of Azothoate, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Azothoate functions primarily as a cholinesterase inhibitor, which means it interferes with the enzyme acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and various other functions within the nervous system. By inhibiting AChE, Azothoate can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of muscles and potential neurotoxicity.

Biological Activity Summary

Activity Description
Cholinesterase Inhibition Inhibits AChE activity, leading to increased acetylcholine levels.
Neurotoxicity Associated with symptoms such as muscle twitching, respiratory distress, and seizures.
Acute Toxicity (LD50) Oral LD50 in rats: 56-108 mg/kg; Dermal LD50: 75-210 mg/kg.
Chronic Effects Long-term exposure may result in cognitive impairments and delayed neurotoxic effects.

Acute Toxicity

Acute exposure to Azothoate can result in significant toxic effects due to its action on cholinesterase. Studies have shown that rats exposed to varying doses exhibited decreased cholinesterase activity in plasma and brain tissues. For instance, a study indicated that dietary levels as low as 0.25 mg/kg/day could reduce cholinesterase levels significantly over short periods .

Chronic Toxicity

Chronic exposure has been linked to various health issues, including:

  • Cognitive Impairments: Long-term exposure may lead to memory loss and impaired cognitive function.
  • Respiratory Issues: Accumulation of fluid in the lungs has been observed, leading to respiratory complications.
  • Potential Carcinogenic Effects: Some studies suggest a correlation between organophosphate exposure and increased cancer risk, although definitive evidence remains limited .

Case Study 1: Neurotoxic Effects in Animal Models

A study involving chronic exposure of rats to Azothoate revealed significant neurotoxic effects characterized by reduced motor coordination and increased anxiety-like behaviors. The research indicated that even low-level exposure over extended periods could lead to persistent alterations in behavior and neurological function .

Case Study 2: Human Exposure Incidents

In agricultural settings where Azothoate is used extensively, reports have emerged detailing acute poisoning cases among farm workers. Symptoms reported included headaches, dizziness, and gastrointestinal distress shortly after exposure. These incidents underscore the need for stringent safety protocols when handling organophosphorus pesticides .

Research Findings

Recent research has focused on developing safer alternatives and mitigating the risks associated with Azothoate use:

  • Predictive Models: Advanced machine learning models are being employed to predict toxicity profiles based on chemical structures, which could aid in developing safer pesticides .
  • Biodegradation Studies: Investigations into the environmental degradation of Azothoate suggest that microbial action can significantly reduce its persistence in soil and water systems .

Q & A

Q. What analytical methods are most effective for quantifying Azothoate in environmental samples, and how should they be validated?

Effective methods include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) . Validation requires calibration curves, spike-recovery tests (80–120% recovery), and precision assessments (e.g., relative standard deviation <5%). Ensure limits of detection (LOD) and quantification (LOQ) are established using blank matrix samples. Cross-validate results with independent techniques like gas chromatography to confirm specificity .

Q. How can researchers ensure the stability of Azothoate under varying experimental conditions?

Stability studies should assess degradation kinetics under factors like pH, temperature, and UV exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products via spectral analysis (e.g., NMR or IR). Include control samples with stabilizers (e.g., antioxidants) and validate storage conditions using statistical models (e.g., Arrhenius equation for temperature-dependent decay) .

Q. What are the key considerations when designing a synthesis protocol for Azothoate to ensure purity and reproducibility?

Prioritize reaction optimization (e.g., solvent selection, catalyst efficiency) and characterize intermediates/products via NMR, X-ray crystallography, or elemental analysis . Document purity thresholds (e.g., ≥95% by HPLC) and validate scalability using fractional factorial design to test critical variables (e.g., temperature, stoichiometry). Include negative controls to identify side reactions .

Advanced Research Questions

Q. How should researchers address contradictory findings in Azothoate’s mechanism of action across studies?

Conduct systematic reviews with meta-analysis to quantify heterogeneity (e.g., I² statistic). Replicate experiments under standardized conditions, controlling for variables like solvent polarity or cellular models. Use Bayesian statistical frameworks to assess probability of conflicting hypotheses, and apply pathway enrichment analysis to identify context-dependent biological targets .

Q. What statistical approaches are recommended for analyzing dose-response relationships of Azothoate in toxicological studies?

Employ non-linear regression models (e.g., Hill equation, log-logistic curves) to estimate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For time-series data, apply mixed-effects models to account for intra-experiment variability. Validate assumptions via residual plots and normality tests (e.g., Shapiro-Wilk) .

Q. What strategies optimize Azothoate’s bioavailability in pharmacological studies while minimizing off-target effects?

Use QSAR (Quantitative Structure-Activity Relationship) modeling to predict absorption parameters (e.g., logP, polar surface area). Test formulations (e.g., nanoemulsions, liposomes) via in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies (AUC₀–₂₄, Cₘₐₓ). Employ CRISPR-Cas9 screening to identify genetic modifiers of efficacy/toxicity .

Methodological Standards

  • Data Presentation : Tabulate key parameters (e.g., LOD, EC₅₀) with confidence intervals. Use scatter plots with error bars for dose-response curves and heatmaps for multi-variable interactions .
  • Experimental Replication : Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for animal studies to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD Test Guidelines for environmental toxicity assays and declare conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alamos
Reactant of Route 2
Reactant of Route 2
Alamos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.